
1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine is an organic compound that belongs to the class of amines It is characterized by a pyrrolidine ring substituted with a methyl group and an amine group attached to a 5-methylhexan-2-yl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Alkylation: The pyrrolidine ring is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.
Attachment of the 5-methylhexan-2-yl Chain: The final step involves the attachment of the 5-methylhexan-2-yl chain to the nitrogen atom of the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
科学的研究の応用
1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows the compound to fit into binding sites of target proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine: Similar structure but with a pyrazole ring instead of a pyrrolidine ring.
1-benzyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine: Contains a pyrrolidine ring with different substituents.
Uniqueness
1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which can confer distinct chemical and biological properties compared to other similar compounds
特性
分子式 |
C12H26N2 |
|---|---|
分子量 |
198.35 g/mol |
IUPAC名 |
1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H26N2/c1-10(2)5-6-11(3)13-12-7-8-14(4)9-12/h10-13H,5-9H2,1-4H3 |
InChIキー |
KPINEYCCNGEYIN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C)NC1CCN(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



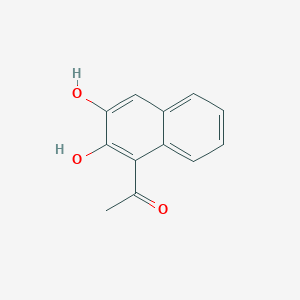

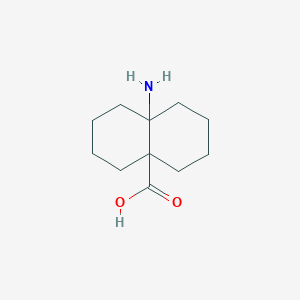
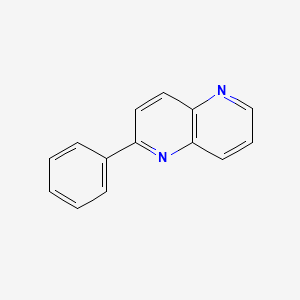

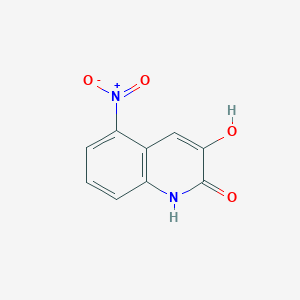

![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11899181.png)
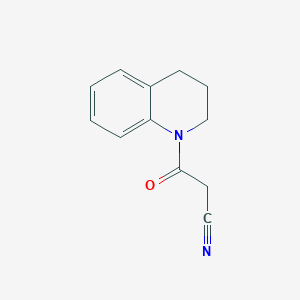
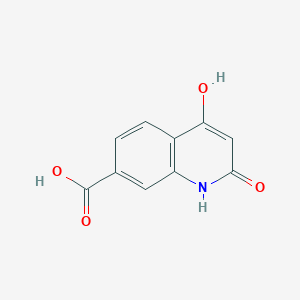

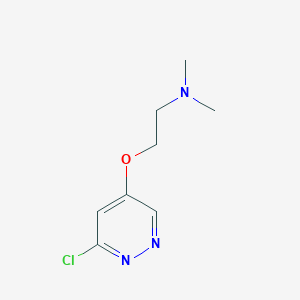
![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
